

A Comparative Analysis of Quantum Yield for Red Fluorescent Probes

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Compound of Interest

Compound Name: *Texas Red C2 maleimide*

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For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent probe is a critical decision that profoundly influences the quality and reliability of experimental data. A key performance indicator for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. [1][2] This guide provides a comparative analysis of the quantum yields of several common red fluorescent probes, offering valuable insights for experimental design and probe selection. Furthermore, a detailed protocol for the experimental determination of quantum yield is provided to empower researchers to characterize their own probes.

Data Presentation: Quantum Yield of Common Red Fluorescent Probes

The following table summarizes the quantum yields and other key photophysical properties of a selection of widely used red fluorescent dyes and proteins. It is crucial to note that the quantum yield of a fluorophore is highly sensitive to its environment, including solvent polarity, temperature, and conjugation to biomolecules. [1][3] Therefore, the values presented here should be considered representative, and for critical applications, direct comparison under identical experimental conditions is recommended. [1]

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$) | Quantum Yield (Φ) | Solvent/Environment |
|----------------------|---------------------|-------------------|---|--------------------------|---------------------|
| Organic Dyes | | | | | |
| Rhodamine B | 543 | 565 | 106,000 | 0.49 - 0.70[1] | Ethanol |
| Rhodamine 6G | 530 | 550 | 116,000 | ~0.95[1] | Ethanol |
| Rhodamine 101 | - | - | - | 0.913[4] | Ethanol |
| Cy5 | 649 | 667 | 250,000 | ~0.27[1] | PBS |
| Cresyl Violet | - | - | - | 0.578[4] | Ethanol |
| Oxazine 170 | - | - | - | 0.579[4] | Ethanol |
| Oxazine 1 | - | - | - | 0.141[4] | Ethanol |
| HITCI | - | - | - | 0.283[4] | Ethanol |
| IR-125 | - | - | - | 0.132[4] | Ethanol |
| IR-140 | - | - | - | 0.167[4] | Ethanol |
| Fluorescent Proteins | | | | | |
| mCherry | 587 | 610 | 72,000 | 0.22 | Aqueous Buffer |
| mKate2 | 588 | 633 | 105,000 | 0.40 | Aqueous Buffer |
| mRuby2 | 559 | 600 | 113,000 | 0.35 | Aqueous Buffer |
| mScarlet | 569 | 594 | 100,000 | 0.70[5] | Aqueous Buffer |

| | | | | | |
|-----------|-----|---|---|----------------------------|----------------|
| SuperNova | 561 | - | - | 0.022 (Singlet Oxygen)[6] | Aqueous Buffer |
| KillerRed | 561 | - | - | 0.0076 (Singlet Oxygen)[6] | Aqueous Buffer |

Note: The quantum yields for SuperNova and KillerRed are for the generation of singlet oxygen, as they are primarily used as photosensitizers.

Experimental Protocols: Determination of Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method.[1] This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known, well-characterized quantum yield.[1][2]

Materials:

- Fluorometer capable of measuring excitation and emission spectra.
- UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length).
- Fluorescence standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 101 or Cresyl Violet for red dyes).[1][7]
- Solvent of high purity.[7]
- The fluorescent probe to be analyzed.

Procedure:

- Selection of a Standard: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample.[1]
- Preparation of Solutions:

- Prepare a series of dilute solutions of both the standard and the sample in the same solvent.
- The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorbance Measurements:
 - Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
- Fluorescence Measurements:
 - Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
 - Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
 - Determine the slope of the linear fit for both plots.[\[1\]](#)
- Calculation of Quantum Yield: The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:[\[2\]](#)[\[8\]](#)

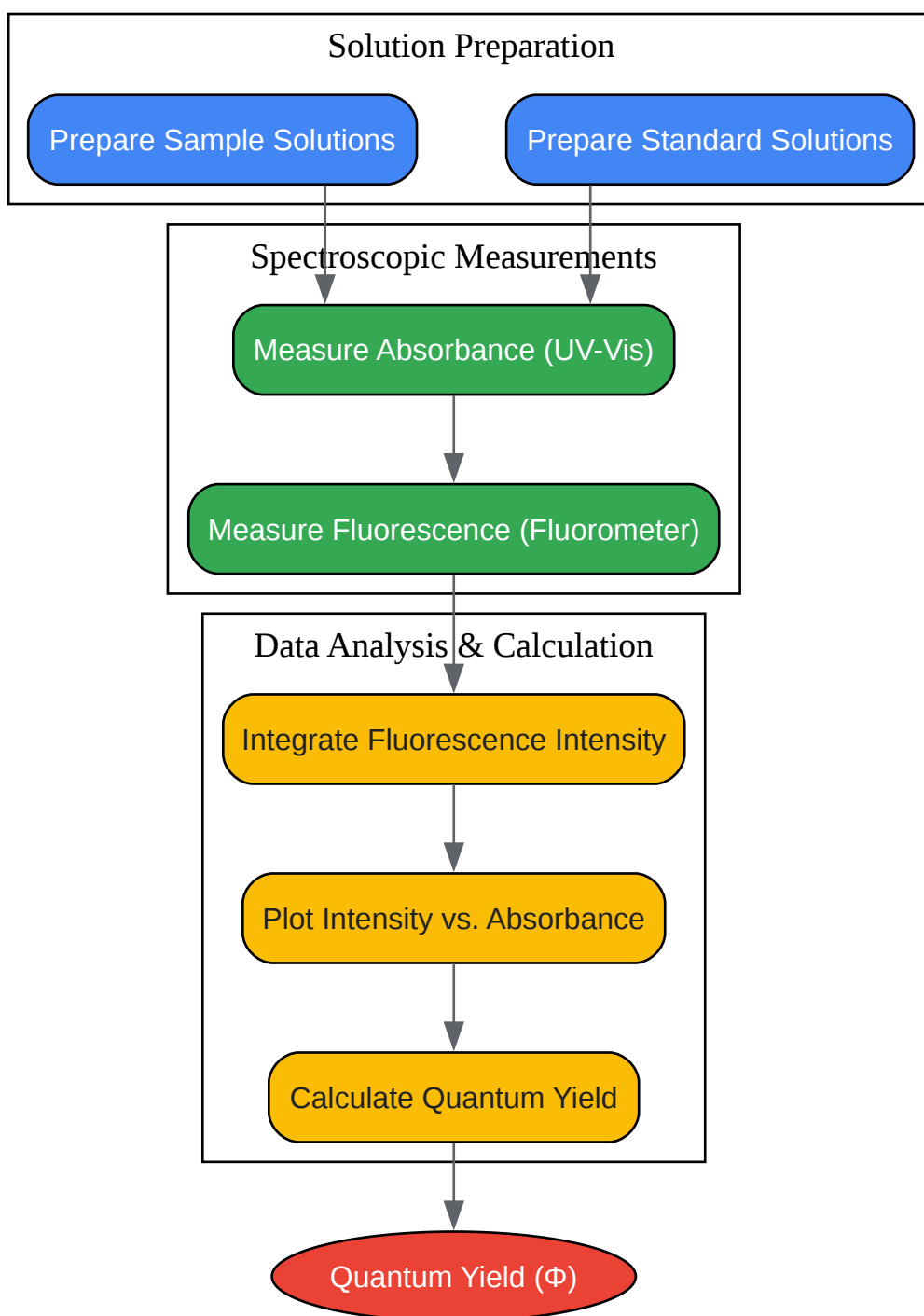
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

Where:

- Φ_{standard} is the quantum yield of the standard.

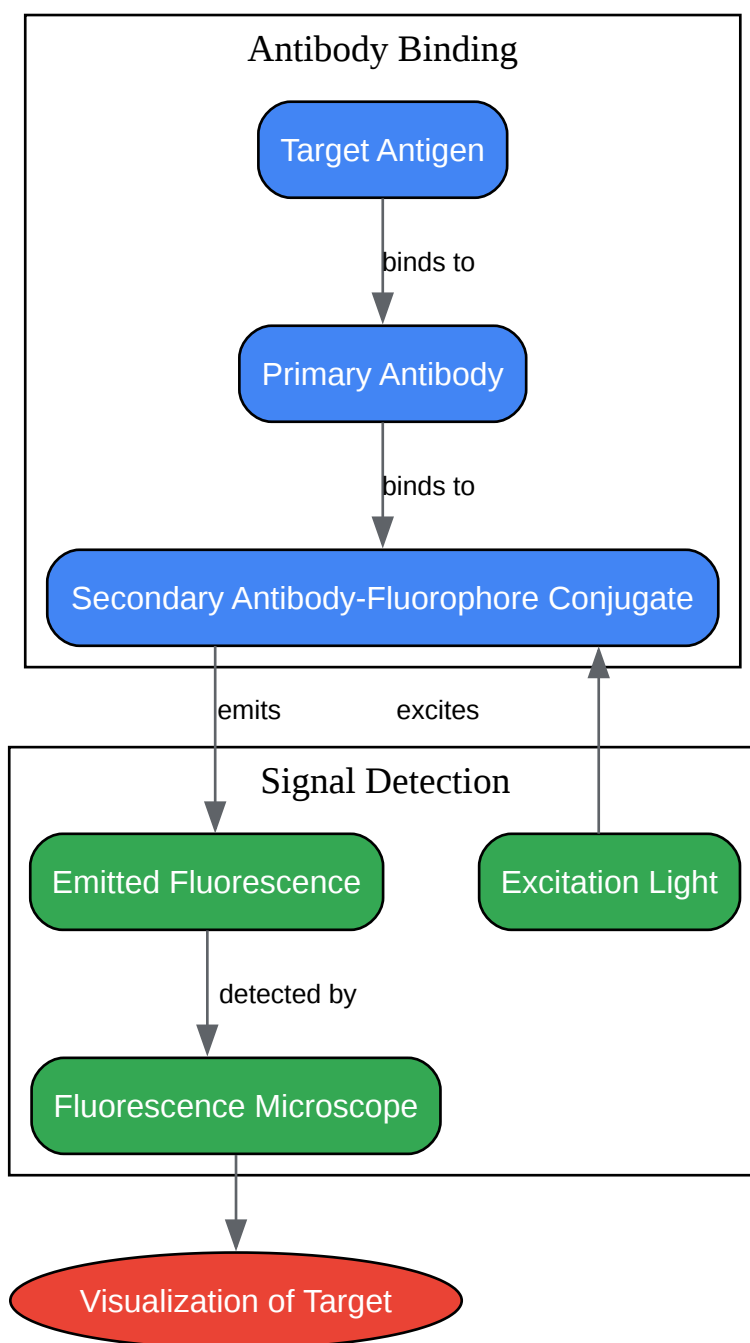
- Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.
- Slope_standard is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.
- η_{sample} is the refractive index of the solvent used for the sample.
- η_{standard} is the refractive index of the solvent used for the standard.

Mandatory Visualization



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Caption: Experimental workflow for determining relative fluorescence quantum yield.



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Caption: Simplified signaling pathway of indirect immunofluorescence.

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